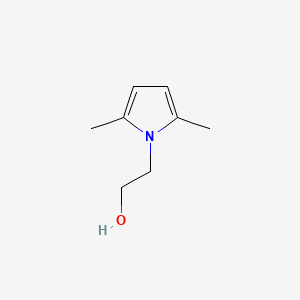
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is a chemical compound that has been studied for its potential applications in various fields. It belongs to the class of organic compounds known as pyrroles, characterized by a five-membered aromatic ring structure.
Synthesis Analysis
The synthesis of derivatives of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole can be achieved through various methods, including the Mannich reaction, which is used for synthesizing conducting polymers (Kim & Elsenbaumer, 1998).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been explored in detail. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonds and weak C—H⋯π contacts (Stapf et al., 2022).
Chemical Reactions and Properties
Pyrrole derivatives, including those similar to 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole, undergo various chemical reactions. For instance, the reaction of 1-hydroxyalkyl-3,5-dimethylpyrazole ligands with platinum(II) derivatives demonstrates the cleavage of the N(pz)C(sp3) bond, highlighting the chemical reactivity of these compounds (Boixassa et al., 2003).
Wissenschaftliche Forschungsanwendungen
1. Interactions with Ionic Liquids
- Application : The compound 1-(2-hydroxyethyl)-3-methylimidazolium, a hydroxyl-functionalized ionic liquid, has been studied for its interactions with water, methanol, and dimethyl sulfoxide (DMSO) .
- Method : Density functional calculations were used to investigate these interactions .
- Results : It was found that the cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms .
2. Preparation of Pharmaceutical Compounds
- Application : Hydroxyalkyl substituted piperazines, such as 1-Piperazineethanol, are used in the preparation of pharmaceutical compounds .
- Method : These compounds are used as intermediates in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .
- Results : The specific outcomes would depend on the particular pharmaceutical compound being synthesized .
3. Biomedical Applications of pHEMA
- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility . It elicits a minimal immunological response from host tissue making it desirable for different biomedical applications .
- Method : This polymer has been widely applied in ophthalmic applications, bone tissue regeneration, wound healing, and cancer therapy (stimuli and non-stimuli responsive systems) .
- Results : The specific outcomes would depend on the particular application. For example, in ophthalmic applications, it’s used for contact lenses and ocular drug delivery .
4. Use in Contact Lenses
- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is used in the manufacture of soft contact lenses .
- Method : In air, the non-polar methyl side of pHEMA turns outward, making the material brittle and easy to grind into the correct lens shape. In water, the polar hydroxyethyl side turns outward and the material becomes flexible .
- Results : The use of pHEMA has revolutionized the contact lens industry, providing a material that is both comfortable for the wearer and easy to work with in the manufacturing process .
5. Use in Cell Culture
- Application : pHEMA is commonly used to coat cell culture flasks to prevent cell adhesion and induce spheroid formation, particularly in cancer research .
- Method : The cell culture flasks are coated with pHEMA, which prevents cells from adhering to the surface and encourages them to form spheroids .
- Results : This technique is particularly useful in cancer research, where it allows for the study of cancer cell behavior in a three-dimensional environment .
6. Hydrogels for Biomedical Applications
- Application : Hydroxyethyl acrylate is used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .
- Method : The hydrogels are synthesized by polymerization using hydroxyethyl acrylate as a raw material .
- Results : The specific outcomes would depend on the particular application. For example, in wound dressings, the hydrogel can provide a moist environment conducive to wound healing .
7. Emulsion Polymers
- Application : Hydroxyethyl acrylate is used to make emulsion polymers along with other monomers .
- Method : The resultant resins are used in various applications .
- Results : The specific outcomes would depend on the particular application. For example, the resins could be used in coatings, adhesives, sealants, and other materials .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYOJNLKFSXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232499 | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
CAS RN |
83662-06-0 | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83662-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


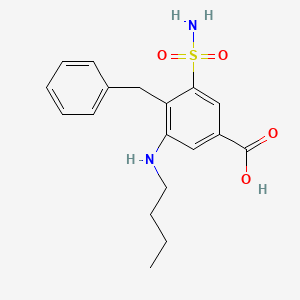

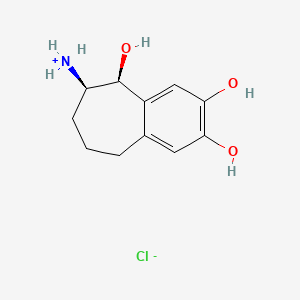
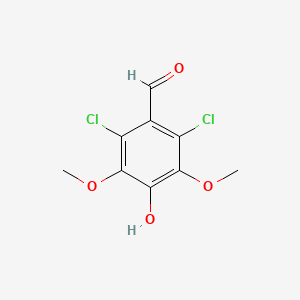
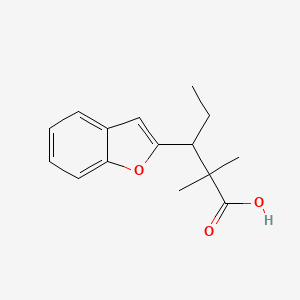
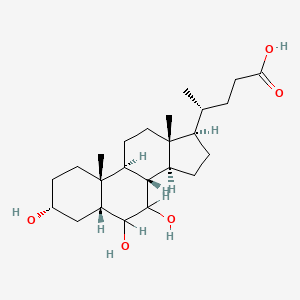
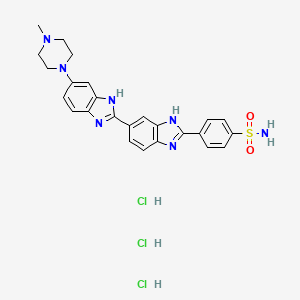
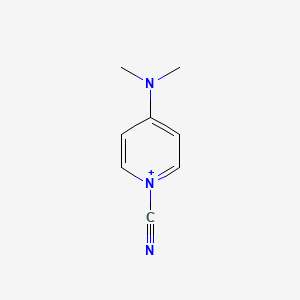
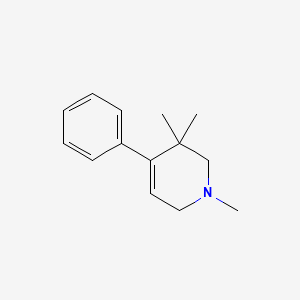
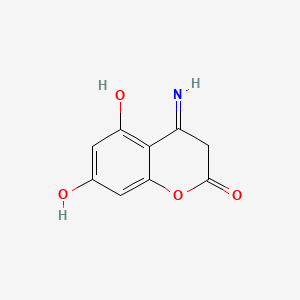
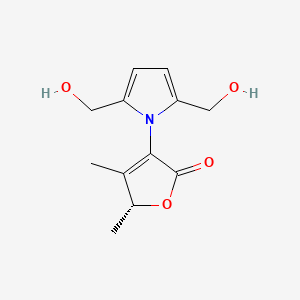
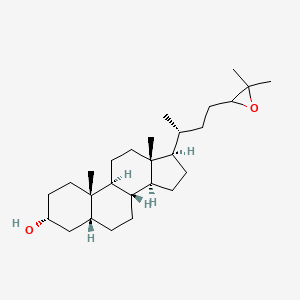
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)